1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-(2-nitrophenyl)sulfonylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5S/c14-8-9-4-3-7-12(9)19(17,18)11-6-2-1-5-10(11)13(15)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTHUUKDTCXRFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383951 | |
| Record name | 1-(2-Nitrobenzene-1-sulfonyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54254-38-5 | |
| Record name | 1-(2-Nitrobenzene-1-sulfonyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Pyrrole-2-carbaldehyde
The foundational step involves preparing the pyrrole-2-carbaldehyde scaffold. According to industrial and academic protocols, this is typically achieved via the condensation of pyrrole with formaldehyde under acidic or neutral conditions. The reaction proceeds through electrophilic substitution at the α-position of pyrrole, favored due to the electron-rich nature of the heterocycle. Yields range from 50–70%, with purity dependent on distillation or chromatographic purification.
Key reaction parameters :
N-Sulfonylation with 2-Nitrobenzenesulfonyl Chloride
The second step introduces the 2-nitrophenylsulfonyl group at the pyrrole’s 1-position. This involves nucleophilic substitution where the pyrrole’s NH group is deprotonated by a base (e.g., pyridine, triethylamine) and reacts with 2-nitrobenzenesulfonyl chloride.
Optimized conditions :
- Solvent : Anhydrous dichloromethane or tetrahydrofuran
- Base : 2.2 equiv pyridine (dual role as base and HCl scavenger)
- Temperature : 0°C to room temperature, 12–24 hours
- Workup : Sequential washes with dilute HCl, NaHCO₃, and brine
This method reliably affords the target compound in 60–75% yield after recrystallization from ethanol/water mixtures.
Advanced One-Pot Methodologies
Recent advances aim to streamline synthesis by combining pyrrole formation and sulfonylation. A I₂/CuCl₂-mediated oxidative annulation strategy, originally developed for pyrrole-2-carbaldehydes, has been adapted for this purpose. This one-pot approach uses:
- Aryl methyl ketones (e.g., acetophenone derivatives)
- Arylamines
- Acetoacetate esters
The reaction mechanism involves:
- Iodine-mediated Kornblum oxidation to generate α-ketoaldehydes
- Condensation with enamine intermediates
- Oxidative cyclization to form the pyrrole ring
- In situ sulfonylation using 2-nitrobenzenesulfonyl chloride
Advantages :
- Avoids isolation of reactive intermediates
- Yields comparable to classical methods (55–68%)
- Broad substrate tolerance for modifying the sulfonyl group
Catalytic and Oxidative Approaches
Friedel-Crafts Sulfonylation
Palladium-catalyzed methods, inspired by lysergic acid syntheses, employ Pd-C/H₂ systems to facilitate cyclization and sulfonylation concurrently. For example, hydrogenation of nitro precursors in the presence of sulfonyl chlorides achieves simultaneous reduction and N-functionalization.
Microwave-Assisted Synthesis
Microwave irradiation (100–150°C, 30–60 minutes) accelerates the sulfonylation step, improving yields to 80–85% by enhancing reaction kinetics and reducing side reactions.
Experimental Considerations and Optimization
Critical Parameters
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Base concentration | 2.0–2.5 equiv | Prevents over-sulfonylation |
| Solvent polarity | ε = 4–8 (e.g., DCM) | Balances solubility and reactivity |
| Reaction time | 12–18 hours | Minimizes aldehyde oxidation |
Purification Challenges
- Byproducts : Di-sulfonylated pyrroles (5–10%) require silica gel chromatography for removal
- Aldehyde stability : Storage under nitrogen at –20°C prevents formic acid formation
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Two-Step | 60–75 | >95 | High | Moderate |
| One-Pot Oxidative | 55–68 | 90–93 | Moderate | Low |
| Microwave | 80–85 | 97 | Low | High |
Key findings :
- Classical methods remain the gold standard for industrial-scale production due to reliability
- Microwave techniques offer superior yields but require specialized equipment
- Oxidative annulation is preferable for generating structurally diverse analogs
Applications and Derivatives
The 2-nitrophenylsulfonyl group enhances stability during subsequent reactions, making this compound a valuable intermediate for:
Chemical Reactions Analysis
Aldehyde Functional Group Reactivity
The aldehyde group at position 2 of the pyrrole ring participates in classical nucleophilic addition and condensation reactions:
Key Observation : The electron-withdrawing sulfonyl group enhances the electrophilicity of the aldehyde, accelerating nucleophilic attack .
Sulfonyl Group Transformations
The 2-nitrophenylsulfonyl moiety serves as both a directing group and a leaving group:
| Reaction Type | Example | Conditions | Outcome |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Replacement of sulfonyl group | Piperidine, DMF, 80°C | Formation of desulfonylated pyrrole derivatives (hypothetical pathway) |
| Reductive Desulfonylation | Using LiAlH4 or Na/NH3 | Anhydrous conditions | Cleavage of sulfonyl group to yield NH-pyrrole analogs |
Structural Note : The nitro group at the ortho position sterically hinders direct substitution at the sulfonyl site, favoring reductive pathways .
Nitro Group Reactivity
The nitro group on the phenyl ring undergoes reduction and electrophilic substitution:
| Reaction Type | Example | Conditions | Outcome |
|---|---|---|---|
| Catalytic Hydrogenation | H2, Pd/C | Ethanol, RT | Reduction to amine (-NH2), enabling diazotization or amide coupling |
| Electrophilic Substitution | Nitration or halogenation | HNO3/H2SO4 or Cl2/FeCl3 | Limited due to deactivation by sulfonyl and nitro groups |
Experimental Limitation : No direct studies on nitration/halogenation of this compound exist; predictions derive from analogous nitroarene systems .
Pyrrole Ring Modifications
Stability and Side Reactions
-
Hydrolytic Sensitivity : The aldehyde group may oxidize to carboxylic acid under prolonged storage in humid conditions .
-
Thermal Decomposition : Degrades above 200°C, releasing SO2 and NOx gases (predicted via TGA analogs ).
Data Gaps and Research Opportunities
-
No kinetic or mechanistic studies for sulfonyl/nitro group interplay.
-
Limited experimental validation of coupling reactions on the pyrrole ring.
-
Biological activity data absent; computational modeling recommended.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C11H8N2O5S
- Molar Mass : 280.26 g/mol
- Melting Point : 139 °C
These properties contribute to its reactivity and suitability for various applications in research and industry.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrrole derivatives, including 1-[(2-nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde. Research indicates that compounds with similar structures exhibit inhibitory effects against viruses like Respiratory Syncytial Virus (RSV). For instance, the compound was tested alongside other pyrrole derivatives, showing significant antiviral activity with an EC50 value that indicates effective suppression of viral RNA synthesis in infected cells .
Antibacterial Properties
Pyrrole-containing compounds are also being investigated for their antibacterial properties. In vitro studies have demonstrated that certain pyrrole derivatives possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The introduction of the nitrophenyl sulfonyl group in the molecular structure may enhance the antibacterial efficacy of these compounds, making them potential candidates for new antibiotic therapies .
Organic Electronics
The unique electronic properties of pyrrole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can improve charge transport properties and enhance device performance .
Sensors
The compound's ability to undergo redox reactions suggests potential applications in sensor technology. Pyrrole derivatives can be utilized in the development of electrochemical sensors for detecting various analytes, including heavy metals and biomolecules. Their sensitivity and selectivity can be significantly improved through chemical modifications, such as those seen with the nitrophenyl sulfonyl group .
Synthetic Intermediate
This compound serves as a valuable intermediate in organic synthesis. Its functional groups allow for further chemical modifications, enabling the synthesis of more complex molecules. This versatility is particularly useful in developing pharmaceuticals and agrochemicals .
Case Study 1: Antiviral Development
A study focused on developing non-nucleoside inhibitors for RSV demonstrated the use of pyrrole derivatives, including this compound, as lead compounds. The research involved synthesizing analogs and testing their antiviral activity, leading to promising results that could pave the way for new antiviral drugs .
Case Study 2: Antibacterial Activity
Another investigation evaluated a series of pyrrole-based compounds against various bacterial strains. The study found that modifications to the structure significantly impacted antibacterial potency, with some derivatives exhibiting MIC values lower than traditional antibiotics like vancomycin. This highlights the potential of this compound as a scaffold for developing new antibacterial agents .
Mechanism of Action
The mechanism by which 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde exerts its effects depends on its interaction with molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The nitrophenyl and sulfonyl groups play crucial roles in binding affinity and specificity.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Effects : The 2-nitrophenylsulfonyl group in the target compound likely induces stronger electron withdrawal compared to benzyl (e.g., 1-(2-nitrobenzyl)-1H-pyrrole-2-carbaldehyde) or tosyl groups, enhancing electrophilicity at the aldehyde site .
- Solubility and Stability: Tosyl and phenylsulfonyl analogs exhibit better solubility in organic solvents due to non-polar aromatic rings, whereas nitro-substituted derivatives may exhibit lower solubility .
- Synthetic Utility : Sulfonyl groups act as transient directing groups in palladium-catalyzed C–H activation, a feature leveraged in enantioselective synthesis .
Palladium-Catalyzed Reactions
- Target Compound : Expected to participate in pallada-electrocatalyzed C–H activation, similar to (E)-1-(2-(heavily fluorinated)naphthalen-1-yl)-1H-pyrrole-2-carbaldehyde, where sulfonyl groups facilitate regioselective bond formation .
- 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde: Used in intramolecular cyclocarbonylation with palladium catalysts to synthesize benzodiazocinones, highlighting the role of nitro groups in stabilizing transition states .
Horner–Wadsworth–Emmons Reaction
Biological Activity
1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde is an organic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This compound, characterized by the presence of a pyrrole ring and a sulfonyl group, serves as an important intermediate in the synthesis of various bioactive molecules, including Lixivaptan, a vasopressin receptor antagonist currently in clinical trials for treating hyponatremia.
The molecular formula of this compound is C11H10N2O4S, with a molecular weight of approximately 270.27 g/mol. The compound features a unique arrangement of functional groups that influence its reactivity and biological activity.
Structural Features
| Property | Details |
|---|---|
| Molecular Formula | C11H10N2O4S |
| Molecular Weight | 270.27 g/mol |
| Functional Groups | Pyrrole ring, nitro group, sulfonyl group |
| Crystallization Method | Grown from petroleum ether-ethyl acetate |
While this compound does not exhibit direct biological activity itself, it plays a crucial role as an intermediate in the synthesis of Lixivaptan. Lixivaptan has shown efficacy in correcting hyponatremia associated with conditions such as heart failure and liver cirrhosis .
Antimicrobial Properties
Recent studies have investigated the antimicrobial properties of various pyrrole derivatives, including those related to this compound. For instance, compounds with similar structures have demonstrated activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications to the pyrrole scaffold can yield potent antibacterial agents .
Case Studies
- Lixivaptan Clinical Trials : Clinical trials have established Lixivaptan's role in managing hyponatremia with minimal adverse effects. Its mechanism involves antagonism at vasopressin receptors, which is critical for fluid regulation in the body .
- Antimicrobial Evaluation : A study evaluating pyrrole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA, highlighting their potential as effective antibacterial agents .
Research Findings
Research has shown that the presence of the nitro group and sulfonyl moiety significantly influences the biological properties of the compound. The unique structural characteristics allow for diverse chemical reactivity, which can be exploited in drug design.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against MRSA; MIC < 1 μg/mL |
| Vasopressin Receptor Antagonism | Key role in Lixivaptan synthesis; treats hyponatremia |
Q & A
Q. What are the established synthetic routes for 1-[(2-Nitrophenyl)sulfonyl]-1H-pyrrole-2-carbaldehyde?
Methodological Answer: The compound is synthesized via Heck–Matsuda desymmetrization of N-protected dihydropyrroles. Key steps include:
- Sulfonylation : Introducing the 2-nitrophenylsulfonyl group to the pyrrole scaffold.
- Oxidation : Conversion of intermediates to the aldehyde functionality using controlled oxidation conditions.
- Chiral Resolution : Employing chiral auxiliaries or catalysts for enantioselective synthesis.
Example Protocol (from related compounds in ):
- Yield : 48–84% (dependent on substituents and reaction optimization).
- Characterization : Confirmed via NMR, NMR, and HRMS.
Q. Table 1: Synthetic Routes Comparison
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Heck–Matsuda | 48–84 | Pd catalysis, chiral ligands | |
| Paal-Knorr Condensation | ~85 | Acidic conditions, diones |
Q. How is enantiomeric purity validated for this compound?
Methodological Answer: Enantiomeric excess (ee) is determined using chiral stationary-phase chromatography :
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- NMR: Identifies aldehyde protons (~9.5–10 ppm) and sulfonyl group effects on aromatic protons.
- NMR: Used if fluorinated analogs are synthesized (e.g., trifluoromethyl derivatives in ).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., m/z 415.05689 for a derivative in ).
- UV/Vis Spectroscopy : Monitors reaction progress in photochemical steps .
Advanced Research Questions
Q. How can reaction yields be optimized for Heck–Matsuda desymmetrization?
Methodological Answer: Key factors affecting yield include:
- Catalyst Loading : Pd(OAc) at 5–10 mol% with chiral ligands (e.g., (S)-BINAP).
- Temperature : Reactions performed at 60–80°C to balance rate and selectivity.
- Substrate Protection : Use of electron-withdrawing groups (e.g., sulfonyl) to stabilize intermediates .
Case Study : In , optimizing ligand-to-catalyst ratios improved yields from 48% to 84% for specific derivatives.
Q. How to address discrepancies in NMR data during structural validation?
Methodological Answer:
- Solvent Effects : Ensure consistent deuterated solvents (e.g., CDCl) to avoid peak shifts.
- Impurity Analysis : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Crystallography : Single-crystal X-ray diffraction (via SHELX software) resolves ambiguous assignments (e.g., ).
Example : In , NMR of 4cc showed distinct splitting patterns for diastereotopic protons, resolved by HSQC.
Q. What role does the 2-nitrophenylsulfonyl group play in reactivity?
Methodological Answer:
Q. How is this compound utilized in cascade reactions for complex heterocycles?
Methodological Answer:
- Building Block : Serves as a precursor for 5,6-dihydroindolizines via cyclization reactions.
- Example : In , the compound participated in a chiral Lewis acid-catalyzed cascade, forming tricyclic structures with >90% ee.
- Mechanistic Insight : Aldehyde group acts as an electrophile, while the sulfonyl group stabilizes transition states .
Q. Table 2: Key Applications in Synthesis
| Application | Target Molecule | Yield (%) | Reference |
|---|---|---|---|
| Dihydroindolizine Synthesis | Enantiomerically pure | 85–90 | |
| β-Aryl-γ-lactams | Chiral lactam derivatives | 48–84 |
Q. What strategies mitigate low yields in large-scale syntheses?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
